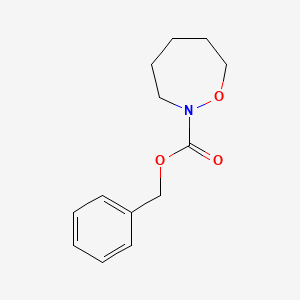

benzyl 1,2-oxazepane-2-carboxylate

Description

Properties

IUPAC Name |

benzyl oxazepane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(14-9-5-2-6-10-17-14)16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCJNPHSOYWZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(OCC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680456 | |

| Record name | Benzyl 1,2-oxazepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217295-83-4 | |

| Record name | Benzyl 1,2-oxazepane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1,2-oxazepane-2-carboxylate typically involves the reaction of benzylamine with an appropriate oxazepane derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2-oxazepane-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazepane derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Benzyl 1,2-oxazepane-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 1,2-oxazepane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to certain receptors or enzymes, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl 1,2-oxazepane-2-carboxylate include:

Morpholine derivatives: These compounds share a similar oxazine ring structure and have comparable chemical properties.

Oxazepane derivatives: Other oxazepane derivatives also exhibit similar reactivity and applications.

Uniqueness

This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

Benzyl 1,2-oxazepane-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its oxazepane ring structure, which is known for various chemical reactivity patterns. It can undergo oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis. The compound can be synthesized through multicomponent reactions (MCRs) that yield high efficiency and scalability under mild conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Although the exact mechanisms are not fully elucidated, it is believed to modulate biological processes by binding to receptors or enzymes involved in critical pathways. This interaction can influence cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro tests demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values suggest a broad spectrum of activity that could be further explored for therapeutic applications .

Anticancer Potential

Research has shown promising results regarding the anticancer potential of this compound. In cell line studies, the compound has demonstrated moderate inhibitory effects on cancer cell growth, suggesting its potential as a lead compound for developing new anticancer agents. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against clinically relevant strains. Results showed that certain derivatives had MIC values ranging from 7.81 to 250 µg/ml, indicating significant antimicrobial effects compared to standard drugs .

- Anticancer Activity : In a comparative study involving various oxazepane derivatives, this compound was found to inhibit cell growth in human cancer cell lines with an IC50 value of approximately 10 µM. This study highlights the compound's potential as a scaffold for developing novel anticancer therapies .

Comparison with Similar Compounds

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Morpholine Derivatives | Similar ring structure; used in drug design | Moderate antibacterial properties |

| Oxazepane Derivatives | Related compounds with varying substituents | Potential anticancer effects |

| Benzyl Substituted Compounds | Unique properties due to benzyl group | Enhanced bioactivity in certain assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.